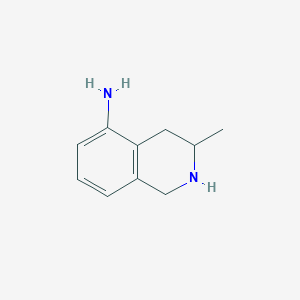

3-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine” is an organic compound . It belongs to the class of organic compounds known as isoquinolones and derivatives . These are aromatic polycyclic compounds containing a ketone bearing isoquinoline moiety .

Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinoline analogs has been described in various studies . The reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .Molecular Structure Analysis

The molecular structure of “3-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine” is represented by the InChI code: 1S/C10H14N2/c1-7-5-9-8 (6-12-7)3-2-4-10 (9)11/h2-4,7,12H,5-6,11H2,1H3 . The molecular weight of this compound is 162.23 .It is stored at room temperature . The IUPAC name for this compound is 3-methyl-1,2,3,4-tetrahydro-5-isoquinolinamine .

Applications De Recherche Scientifique

Neurodegenerative Disease Research

3-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine has been studied for its potential role in neurodegenerative diseases. It’s structurally similar to compounds that have been shown to modulate neurotransmitter systems, which are often implicated in diseases like Parkinson’s and Alzheimer’s .

Synthetic Intermediate

This compound serves as a valuable synthetic intermediate in the preparation of more complex molecules. Its structure is versatile for chemical modifications, making it a useful starting point for synthesizing a variety of pharmacologically active agents .

Biological Activity Profiling

Due to its structural features, 3-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine is a prime candidate for biological activity profiling. It can be used to explore structure-activity relationships (SAR) and understand how changes in its structure can affect biological activity .

Catalyst Development

Research has been conducted on using derivatives of tetrahydroisoquinoline, including 3-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine, as ligands in catalyst development. These catalysts can be applied in various chemical reactions, including asymmetric synthesis .

Environmental Toxin Studies

Studies have indicated that certain tetrahydroisoquinoline derivatives may be formed endogenously as a response to environmental toxins. This compound can be used to study the biochemical pathways involved in this process and its implications for diseases like Parkinson’s .

Pharmacological Research

The compound’s ability to interact with various receptors and enzymes makes it a subject of interest in pharmacological research. It can be used to develop drugs with potential applications in treating addiction, depression, and other mental health disorders .

Material Science

In material science, 3-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine can be utilized in the synthesis of novel organic materials. Its incorporation into polymers or small molecule arrays can lead to materials with unique electrical or optical properties .

Machine Learning Model Training

With the rise of artificial intelligence in drug discovery, this compound’s diverse range of activities makes it a valuable data point for training predictive machine-learning models. These models can predict the biological activity of novel compounds .

Safety and Hazards

The compound has been classified with the signal word “Danger” and is associated with hazard statements H302, H315, H318, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Mécanisme D'action

Target of Action

3-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine is a type of isoquinoline alkaloid, which is a large group of natural products Isoquinoline alkaloids, including 1,2,3,4-tetrahydroisoquinolines (thiq), have been reported to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Mode of Action

It is known that thiq based compounds, including this one, can interact with their targets to exert their biological activities .

Biochemical Pathways

It is known that thiq based compounds can affect various biochemical pathways, leading to their diverse biological activities .

Result of Action

It is known that thiq based compounds can exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Propriétés

IUPAC Name |

3-methyl-1,2,3,4-tetrahydroisoquinolin-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-7-5-9-8(6-12-7)3-2-4-10(9)11/h2-4,7,12H,5-6,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOZYFYVPRWQFHD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(CN1)C=CC=C2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(6-Bromopyridin-3-yl)-1,2-oxazol-5-yl]methanol](/img/structure/B1379883.png)

![4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B1379887.png)

![[1-(2-Amino-6-chloropyrimidin-4-yl)pyrrolidin-2-yl]methanol](/img/structure/B1379888.png)